N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound with the molecular formula C22H24N4O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 2,6-dimethoxypyrimidine ring.
Acylation: The final step involves the acylation of the phenyl ring with 2-(2,5-dimethylphenoxy)acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide: can be compared with other sulfonamide derivatives and pyrimidine-based compounds.
Sulfonamide Derivatives: These compounds share the sulfamoyl group and may exhibit similar biological activities.
Pyrimidine-Based Compounds: Compounds with the pyrimidine ring structure are often studied for their biological activities and therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H25N5O5S
- Molecular Weight : 453.53 g/mol
Structural Features
The structure includes:
- A pyrimidine ring with methoxy substitutions.
- A sulfamoyl group that enhances its pharmacological properties.
- An acetamide moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant antiproliferative effects against various cancer cell lines:
Compound Type | Cell Line Tested | IC50 (µM) |
---|---|---|
Quinoline Derivatives | HeLa | 0.50 - 3.58 |
Phenylquinazoline | MCF-7 | 0.33 - 7.10 |
These findings indicate that structural modifications can lead to enhanced biological activity, suggesting that the compound may exhibit similar effects against cancer cells.
Antimicrobial Activity
The sulfamoyl group in the compound is known for its antibacterial properties. Compounds containing this moiety have demonstrated moderate to strong activity against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
Inhibition of bacterial growth is often attributed to interference with folate synthesis pathways, a common mechanism for sulfonamide derivatives.
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory activities. For example, related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:
Enzyme | Inhibition Activity |
---|---|
Acetylcholinesterase | Strong |
Urease | Moderate |
These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary infections.
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives on cervical cancer cells (HeLa). The results indicated that modifications in substituents significantly impacted IC50 values, highlighting structure-activity relationships crucial for drug design.
- Antibacterial Screening : Another research focused on the antibacterial properties of sulfamoyl-containing compounds. The study reported varying degrees of activity against different bacterial strains, emphasizing the importance of chemical structure in determining efficacy.
- Enzyme Interaction Studies : Research involving docking studies has elucidated how these compounds interact with target enzymes at a molecular level, providing insights into their mechanism of action and guiding future modifications for enhanced activity.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-5-6-15(2)18(11-14)32-13-20(27)23-16-7-9-17(10-8-16)33(28,29)26-19-12-21(30-3)25-22(24-19)31-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHSFKLZCZAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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